molecular formula C₁₉H₂₄N₂O B045880 Hydrocinchonidine CAS No. 485-64-3

Hydrocinchonidine

Cat. No. B045880
CAS RN: 485-64-3
M. Wt: 296.4 g/mol
InChI Key: WFJNHVWTKZUUTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrocinchonidine has been achieved through several methods, including the stereo selective conversion of 3-ethylpiperidin-4-one into a formylmethylindole derivative, followed by a ring transformation via photo-oxygenation to produce 4-acylquinoline. This pathway ultimately led to the formal total synthesis of hydrocinchonidine (Ihara et al., 1988).

Scientific Research Applications

  • Cytotoxicity and Apoptosis in Cancer Cells : Hydrocinchonine, a relative of hydrocinchonidine, along with cinchonine and quinidine, has been found to potentiate paclitaxel-induced cytotoxicity and apoptosis in uterine sarcoma cells, thereby reversing multidrug resistance (Lee et al., 2011).

  • Antiarrhythmic Activity : The compound 6'-hydroxycinchonine, closely related to hydrocinchonidine, has been compared to quinidine for its antiarrhythmic activities in mice. It shows no significant advantage over quinidine, suggesting its potential as a safer alternative (Nwangwu et al., 1979).

  • Pollen Germination and Seed Development Biomarkers : Hydroxycinnamic acid-spermidine amides, related to the structural family of hydrocinchonidine, show potential as biomarkers for pollen germination and seed development in various plants (Meurer et al., 1988).

  • Enantioselective Hydrogenation in Chemistry : A study on hydrogen isotope exchange in 10,11-dihydrocinchonidine suggests that enantioselective hydrogenation should be achievable over ruthenium (Bond & Wells, 1994).

  • Antiplasmodial Activity : Cinchona alkaloids, which include hydrocinchonidine, have been explored for their antiplasmodial activity, indicating their potential use in malaria treatment. The effectiveness of these alkaloids may vary based on their chemical structure (Cohen & King, 1938).

  • Antioxidant Activity : In a study related to hydroxycinnamic acids, it was found that these compounds exhibit significant antioxidant activity, more effective as peroxyl radical scavengers than as reductants of ferryl myoglobin (Castelluccio et al., 1995).

  • Total Synthesis of Hydrocinchonidine : Research has been conducted on the total synthesis of hydrocinchonidine, demonstrating the compound's importance in chemical synthesis (Ihara et al., 1988).

Safety And Hazards

According to the available resources, Hydrocinchonidine does not meet the criteria for classification in any hazard class .

Future Directions

While specific future directions for Hydrocinchonidine are not mentioned in the available resources, advancements in drug delivery systems and patient engagement in drug development could potentially influence its future applications .

properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNHVWTKZUUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.7 mg/mL at 16 °C
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hydrocinchonine

CAS RN

485-64-3, 485-65-4
Record name (8α,9R)-10,11-dihydrocinchonan-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (9S)-10,11-dihydrocinchonan-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 269 °C
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
152
Citations
M Ihara, N Taniguchi, K Noguchi, K Fukumoto… - Journal of the …, 1988 - pubs.rsc.org
… (24), and formal syntheses of hydrocinchydrocinchonidine (26) from the indole … - )-hydrocinchonidine (26),6 a formal total synthesis of these Cinchona alkaloids has been accomplished. …
Number of citations: 23 pubs.rsc.org
M Heidelberger, WA Jacobs - Journal of the American Chemical …, 1919 - ACS Publications
… The reduction of the four alkaloids to hydrocinchonine, hydrocinchonidine, hydroquinine, and hydroquinidine was very easily accomplished according to German patent 252,136, …
Number of citations: 31 pubs.acs.org
A Cohen, H King - Proceedings of the Royal Society of …, 1938 - royalsocietypublishing.org
… Hydrocinchonidine chloride was obtained crystalline as the neutral mono hydrochloride from anhydrous ethyl alcohol in fine leaflets. From methyl alcohol on addition of ether it …
Number of citations: 19 royalsocietypublishing.org
M Ihara, N Taniguchi, K Noguchi, K Fukumoto… - Journal of the …, 1986 - pubs.rsc.org
… Hydrocinchotoxine (9), which has been converted into hydrocinchonidine (10) and hydrocinchonine (1 l), … We now report a novel synthesis of hydrocinchotoxine (9) ,3 …
Number of citations: 7 pubs.rsc.org
CT Stone, RC Gaskill, JP Sanders, JC Barton… - American Journal of …, 1933 - cabdirect.org
… the corresponding common alkaloid, eg., hydrocinchonidine from cinchonidine. The authors treated 8 patients with 0.5 grams of hydrocinchonidine daily, and 11 with hydrocinchonine in …
Number of citations: 3 www.cabdirect.org
WT Dawson, HP Harms - Proceedings of the Society for …, 1935 - journals.sagepub.com
The determinations were made in connection with observations on antimalarial value. , 2 , 3 Guinea pigs, chiefly males, were injected subcutaneously in the flank with M/4 solutions in …
Number of citations: 1 journals.sagepub.com
P Yohan, J Hyojun, JEW Sang-sup… - 추계총회및학술 …, 2009 - scholar.kyobobook.co.kr
Hydrocinchonidine Moiety Catalyzed aza Diels-Alder Reactions of Danishefsky's Diene with Imines - 학지사ㆍ교보문고 스콜라 … Hydrocinchonidine Moiety Catalyzed aza Diels-Alder …
Number of citations: 0 scholar.kyobobook.co.kr
O Hesse - American Journal of Pharmacy (1835-1907), 1882 - search.proquest.com
… In consequence of a communication from Forst and Böhringer (“Berichte,” xiv, 1270), I subsequently reported upon this investigation and indicated that the hydrocinchonidine of Forst …
Number of citations: 2 search.proquest.com
M Majdecki, P Niedbala, J Jurczak - ChemistrySelect, 2020 - Wiley Online Library
… Hydrocinchonidine derivatives exhibited greater catalytic efficiency in terms of both yield … the quaternization reaction with cinchonidine or with hydrocinchonidine.7b We carried out this …
WT Dawson, FA Garbade - Journal of the American Medical …, 1930 - jamanetwork.com
One of us (FAG) has an idiosyncrasy, demonstrable by Boerner's test, 1 to quinine, and also to a number of other alkaloids of the cinchona group; namely, cinchonidine, hydroquinine, …
Number of citations: 45 jamanetwork.com

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